4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

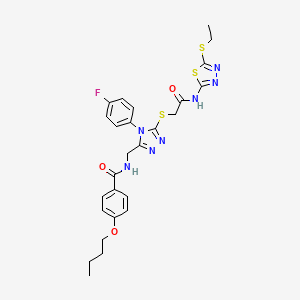

This compound is a benzamide derivative featuring a hybrid heterocyclic scaffold, combining 1,3,4-thiadiazole, 1,2,4-triazole, and a 4-fluorophenyl substituent. Key structural attributes include:

- A 4-butoxybenzamide group at the N-terminus.

- A thioether-linked ethylthio-1,3,4-thiadiazole moiety.

- A 2-oxoethylthio bridge connecting the thiadiazole to the triazole ring.

- A 4-fluorophenyl group on the triazole core.

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRQUWNCSPAOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN7O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex heterocyclic compound that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound features:

- Thiadiazole Moiety : Known for its antimicrobial and anticancer properties.

- Triazole Moiety : Associated with antifungal and anti-inflammatory activities.

- Fluorophenyl Substituent : Enhances biological activity through electronic effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

- Compounds with halogen substitutions on phenyl rings often show increased antibacterial activity against Gram-positive bacteria .

- Studies have reported that certain thiadiazole derivatives demonstrate potent antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- A series of 1,3,4-thiadiazole derivatives have been shown to inhibit the growth of various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .

- The specific compound N-(5-benzylthio)-1,3,4-thiadiazol-2-yl was reported to exhibit IC50 values as low as 9 µM against breast cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have also been documented:

- Compounds similar to the one have shown comparable efficacy to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to the target structure:

- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that modifications in substituent groups significantly influenced their anticancer activity .

- Structure–Activity Relationship (SAR) : Research has demonstrated that the presence of specific functional groups can enhance the biological activity of thiadiazole compounds. For example, substituents at the C-5 position were found to be critical for cytotoxicity against cancer cells .

Data Summary

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the efficacy of thiadiazole derivatives in combating fungal infections. The incorporation of the triazole moiety enhances the antifungal properties of the compound. Research indicates that derivatives similar to this compound exhibit significant activity against various fungal strains, suggesting a promising avenue for therapeutic development .

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to possess broad-spectrum antimicrobial activity. The specific combination of functional groups in this compound may enhance its ability to inhibit bacterial growth and biofilm formation .

Synthesis and Evaluation

A study focused on synthesizing new derivatives of 1,3,4-thiadiazole demonstrated that modifications at specific positions could lead to enhanced biological activity. The synthesis involved multi-step reactions starting from thiourea derivatives and resulted in compounds with potent antifungal and antibacterial properties .

Corrosion Inhibition

Beyond biological applications, the compound's derivatives have been investigated for their effectiveness as corrosion inhibitors. For instance, 2-amino-5-ethylthio-1,3,4-thiadiazole has shown promise in reducing copper corrosion in acidic environments. This application highlights the versatility of thiadiazole compounds beyond medicinal uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from published studies, focusing on structural motifs, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight. †Estimated based on analogous benzamide derivatives.

Key Research Findings

Role of Fluorophenyl Groups : The 4-fluorophenyl group in the target compound likely mimics the bioisosteric effects of chlorophenyl in compound 3a, improving target binding and resistance to oxidative metabolism .

Thioether Linkages : Thioether bridges (e.g., in the target compound and 3a) enhance stability compared to ether or amine linkages, as evidenced by higher melting points in analogs like 8a (290°C) .

Comparative Limitations: Unlike the target compound, analogs such as N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide lack fluorinated aryl groups, reducing their metabolic stability in vivo .

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves sequential functionalization of thiadiazole and triazole moieties. Critical steps include thiolation (sulfur incorporation via potassium carbonate-mediated coupling) and amide bond formation. Challenges include controlling regioselectivity during triazole substitution and minimizing byproducts from competing reactions. Yield optimization can be achieved by:

- Using anhydrous solvents (e.g., dry acetone) to suppress hydrolysis .

- Refluxing under inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR (¹H/¹³C): Assigns protons/carbons in thiadiazole (δ 7.5–8.5 ppm for aromatic H), triazole (δ 8.1–8.3 ppm), and amide (δ 10.2–10.5 ppm) groups .

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur/fluorine .

- HPLC : Monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. How can researchers perform initial biological activity screening for antimicrobial potential?

Follow standardized protocols:

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubate for 18–24 hours, and determine MIC (minimum inhibitory concentration) .

- Zone of Inhibition : Use agar diffusion with 6 mm discs impregnated with 10 µg compound .

Advanced Research Questions

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

- Molecular Docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase or human topoisomerase II) using AutoDock Vina. Prioritize binding poses with lowest ΔG values (< -8 kcal/mol) .

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., acetylcholinesterase or β-lactamase) via spectrophotometric kinetics (NADH depletion at 340 nm) .

- Fluorescence Quenching : Study interactions with serum albumin (BSA/HSA) to assess pharmacokinetic behavior (Stern-Volmer plots) .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

- Substituent Modulation :

- Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Modify the ethylthio group to ethylsulfonyl to enhance hydrogen bonding with target residues .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Orthogonal Validation : Confirm antifungal activity observed in broth assays with live/dead staining (SYTO 9/propidium iodide) and SEM imaging of hyphal damage .

- Dose-Response Curves : Identify non-monotonic effects (e.g., hormesis) by testing a wider concentration range (0.1–200 µg/mL) .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to rule out false positives from general toxicity. Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ pathogen) .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., exact molar ratios, ramp rates for temperature-sensitive steps) to mitigate batch variability .

- Data Interpretation : Use Shapiro-Wilk tests to confirm normality before applying ANOVA/Tukey’s HSD for bioactivity comparisons .

- Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to minimize false claims of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.